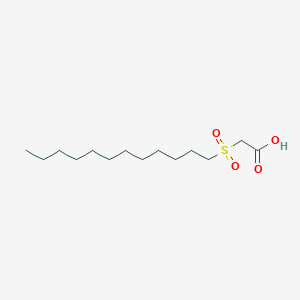

Dodecylsulfonylacetic acid

Description

Dodecylsulfonylacetic acid (hypothetical structure: CH₃(CH₂)₁₁SO₂CH₂COOH) is a synthetic organic compound featuring a dodecyl chain linked to a sulfonyl group (-SO₂-) and an acetic acid moiety. These analogs are widely used in industrial, pharmaceutical, and research applications due to their surfactant properties, solubility, and reactivity. This article compares this compound with key analogs, drawing on data from structurally related compounds.

Properties

CAS No. |

13887-93-9 |

|---|---|

Molecular Formula |

C14H28O4S |

Molecular Weight |

292.44 g/mol |

IUPAC Name |

2-dodecylsulfonylacetic acid |

InChI |

InChI=1S/C14H28O4S/c1-2-3-4-5-6-7-8-9-10-11-12-19(17,18)13-14(15)16/h2-13H2,1H3,(H,15,16) |

InChI Key |

ZCYZWSXKUWASET-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCS(=O)(=O)CC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCS(=O)(=O)CC(=O)O |

Other CAS No. |

13887-93-9 |

Synonyms |

dodecylsulfonylacetic acid |

Origin of Product |

United States |

Chemical Reactions Analysis

Esterification Reactions

One significant reaction involving dodecylsulfonylacetic acid is esterification. This process typically involves the reaction of the acid with alcohols to form esters. The use of dodecylbenzene sulfonic acid (a related compound) as a catalyst in reverse microemulsion systems has demonstrated high conversion rates for ester synthesis. For instance, the reaction conditions can be optimized by adjusting the molar ratio of reactants and controlling the temperature to achieve yields between 74% and 99% .

Catalytic Activity

This compound exhibits catalytic properties, particularly in the synthesis of bis(indolyl)methanes from indoles and aldehydes. The compound acts as a Brønsted acid catalyst, facilitating the reaction under mild conditions and yielding products in good to excellent yields (70%-96%). This catalytic activity is attributed to the ability of the sulfonic acid group to donate protons effectively, enhancing the reactivity of substrates involved in the reaction .

Hydrolysis Reactions

The hydrolysis of esters formed from this compound can also be studied. This reaction is essential for understanding how esters break down under acidic conditions. Dodecylbenzene sulfonic acid has been shown to be significantly more reactive than hydrochloric acid in hydrolyzing polymeric esters, indicating that dodecyl derivatives may offer enhanced reactivity due to their structural characteristics .

Esterification Mechanism

The esterification mechanism typically involves the formation of a carboxonium ion from the this compound when it reacts with an alcohol. This intermediate can then react with nucleophiles (from alcohols) to form esters. The reaction can be represented as follows:

Where represents the dodecyl group and represents an alkyl group from the alcohol.

Catalytic Mechanism

In catalytic reactions involving this compound, the mechanism often begins with protonation of the substrate (e.g., indole) by the sulfonic acid group, forming a more reactive cationic species that can undergo nucleophilic attack by other reactants (e.g., aldehydes). This process enhances product formation and reduces reaction times significantly compared to non-catalyzed reactions .

Comparison of Catalytic Activity

| Catalyst Type | Reaction Time (hours) | Yield (%) |

|---|---|---|

| This compound | 3 | 70-96 |

| p-Toluenesulfonic Acid | 3 | Quantitative |

| Boric Acid | 6 | Quantitative |

Comparison with Similar Compounds

Dodecylbenzenesulfonic Acid (CAS 27176-87-0)

Structure : C₁₂H₂₅C₆H₄SO₃H

Properties :

- Physical State : Thick, light yellow to brown liquid .

- Acidity : Strong acid (pKa ~1–2) due to sulfonic acid group.

- Stability : Effective across a wide pH range (acidic to alkaline) and temperature extremes .

- Applications : Detergent production, textile processing, and pharmaceuticals .

- Hazards : Corrosive; listed as a hazardous substance by DOT and EPA .

Comparison with Dodecylsulfonylacetic Acid :

- The benzene ring in dodecylbenzenesulfonic acid enhances hydrophobicity, whereas this compound’s acetic acid group may increase water solubility.

- Sulfonic acids generally exhibit stronger acidity than sulfonylacetic acids due to the -SO₃H group.

Sodium Dodecyl Sulfate (SDS; CAS 151-21-3)

Structure : CH₃(CH₂)₁₁OSO₃⁻Na⁺

Properties :

Comparison :

- SDS’s sulfate ester group provides superior foaming and emulsifying properties compared to sulfonylacetic or sulfonic acids.

- Unlike this compound, SDS is a salt, enhancing its stability in aqueous solutions.

Isopropanolamine Dodecylbenzenesulfonate (CAS 26264-05-1)

Structure: C₁₂H₂₅C₆H₄SO₃⁻·C₃H₉NO⁺ Properties:

Comparison :

Dodecyl Chloroacetate (CAS 6316-04-7)

Structure : CH₃(CH₂)₁₁OCOCH₂Cl

Properties :

Comparison :

- The chloroacetate group introduces electrophilic reactivity, absent in sulfonylacetic acid.

2-(Dodecyloxy)ethoxy)acetic Acid (CAS 27306-90-7)

Structure : CH₃(CH₂)₁₁OCH₂CH₂OCH₂COOH

Properties :

Comparison :

- The ether and acetic acid groups create a milder surfactant compared to sulfonic/sulfonyl derivatives.

Research Findings and Contradictions

- Effectiveness in Extreme Conditions : Dodecylbenzenesulfonic acid outperforms SDS in high-temperature and variable pH environments , but SDS is preferred in biomedical applications due to lower toxicity .

- Safety Profiles: While dodecylbenzenesulfonic acid is classified as corrosive , its salt forms (e.g., isopropanolamine) mitigate this risk .

Q & A

Q. How can conflicting data on this compound’s membrane permeability be resolved across studies?

- Methodological Answer: Perform meta-analysis to identify variables such as lipid bilayer composition (e.g., synthetic vs. natural membranes) or assay type (e.g., PAMPA vs. Caco-2). Use multivariate regression to isolate confounding factors like ionic strength or temperature gradients .

Q. What mechanistic studies are required to elucidate this compound’s interactions with phospholipid bilayers?

- Methodological Answer: Employ molecular dynamics simulations to model insertion kinetics and free energy changes. Validate experimentally via fluorescence anisotropy (to assess membrane fluidity) and surface plasmon resonance (SPR) for binding affinity quantification .

Q. How should researchers design experiments to probe the catalytic role of this compound in esterification reactions?

- Methodological Answer: Use kinetic isotope effects (KIE) and transition-state analogs to identify rate-limiting steps. Pair with in situ Fourier-transform infrared (FTIR) monitoring to track intermediate formation. Compare turnover frequencies (TOF) under varying substrate concentrations .

Q. What statistical approaches are optimal for analyzing clustered data in this compound’s dose-response studies?

Q. How can computational modeling predict this compound’s behavior in multi-component colloidal systems?

- Methodological Answer: Combine coarse-grained molecular dynamics (CGMD) with Hansen solubility parameters to simulate micelle formation. Validate predictions via small-angle X-ray scattering (SAXS) and dynamic light scattering (DLS) for size distribution analysis .

Key Methodological Considerations

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR and X-ray crystallography for structural confirmation) and transparently report experimental conditions (e.g., solvent purity, humidity) to isolate discrepancies .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo and providing step-by-step protocols in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.